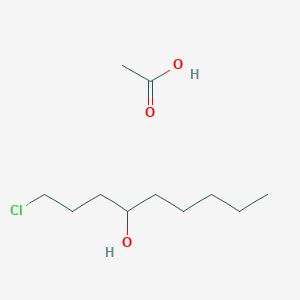
Acetic acid;1-chlorononan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-chlorononan-4-ol is an organic compound with the molecular formula C11H23ClO2. This compound features both an acetic acid moiety and a chlorinated alcohol group, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chlorononan-4-ol typically involves the chlorination of nonan-4-ol followed by esterification with acetic acid. One common method includes the reaction of 1-chlorononan-4-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the chlorination and esterification steps are optimized for large-scale production. The use of heterogeneous catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetic acid;1-chlorononan-4-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form nonan-4-ol derivatives.
Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nonanoic acid or 1-chlorononan-4-one.
Reduction: Nonan-4-ol.
Substitution: 1-hydroxynonan-4-ol or 1-aminononan-4-ol.
Aplicaciones Científicas De Investigación
Acetic acid;1-chlorononan-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chlorinated alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid;1-chlorononan-4-ol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, while the chlorinated alcohol group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorononane: Lacks the hydroxyl and acetic acid groups, making it less versatile in chemical reactions.
Nonan-4-ol: Does not have the chlorine atom, limiting its reactivity in substitution reactions.
Acetic acid;1-bromononan-4-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
Acetic acid;1-chlorononan-4-ol is unique due to the presence of both an acetic acid moiety and a chlorinated alcohol group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
54131-59-8 |
|---|---|
Fórmula molecular |
C11H23ClO3 |
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
acetic acid;1-chlorononan-4-ol |
InChI |
InChI=1S/C9H19ClO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
Clave InChI |
UCEUZWBSVYZDPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCl)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


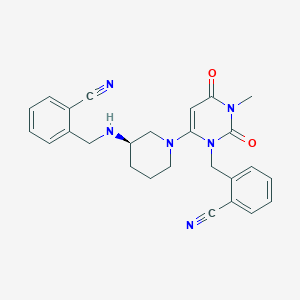
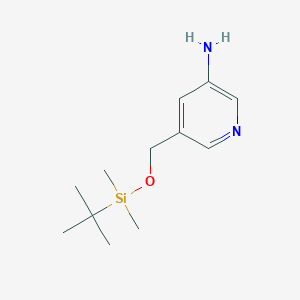
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
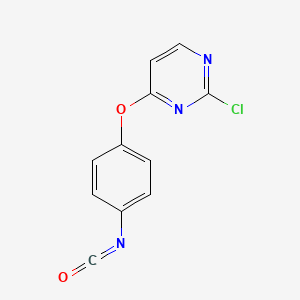
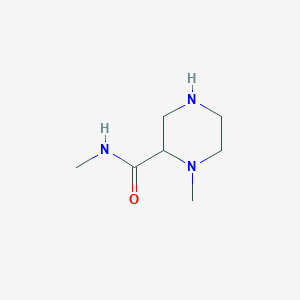
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)
